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molecular formula C12H18O5 B8607889 2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4-methyl-, diethyl ester

Cat. No. B8607889
M. Wt: 242.27 g/mol
InChI Key: YYFHKUORQLVPCG-UHFFFAOYSA-N
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Patent
US04525203

Procedure details

A mixture of 25.0 g of ethyl oxomalonate, 50 ml of isoprene, 80 mg of hydroquinone and 140 ml of acetonitrile were heated for 6 hours under nitrogen in a stainless steel bomb using an oil bath at 135° C. The reaction mixture was cooled overnight and the solvent evaporated. The resulting product was distilled at 120°-130° C. (0.7 mm Hg) to give 29.6 g of an oil, which was flash chromatographed on silica gel using 20% ethyl acetate in hexane as solvent. The resulting fractions 18-40 were evaporated and Kugelrohr distilled to give 26.45 g of the desired product as a mixture of regioisomers.
Name
ethyl oxomalonate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]([O-:10])=[O:9])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[CH2:11]=[CH:12][C:13](=[CH2:15])[CH3:14].[C:16]1(C=CC(O)=C[CH:18]=1)O>C(#N)C>[CH3:15][C:13]1[CH2:14][C:2]([C:8]([O:10][CH2:16][CH3:18])=[O:9])([C:3]([O:5][CH2:6][CH3:7])=[O:4])[O:1][CH2:11][CH:12]=1

Inputs

Step One
Name
ethyl oxomalonate
Quantity
25 g
Type
reactant
Smiles
O=C(C(=O)OCC)C(=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
80 mg
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 135° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISTILLATION
Type
DISTILLATION
Details
The resulting product was distilled at 120°-130° C. (0.7 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(OCC1)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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